![molecular formula C24H26Br4N4O8 B1250749 Aerothionin](/img/structure/B1250749.png)
Aerothionin
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Overview
Description
Aerothionin is a member of isoxazoles. It has a role as a metabolite.
Scientific Research Applications
Antimycobacterial Activity
Aerothionin has demonstrated significant antimycobacterial activity, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. In a study by Encarnación-Dimayuga et al. (2003), aerothionin was active against all drug-resistant clinical isolates of M. tuberculosis, regardless of their resistance patterns, suggesting its potential as a therapeutic agent in tuberculosis treatment (Encarnación-Dimayuga, Ramírez & Luna-Herrera, 2003).
Synthesis and Chemical Structure Elucidation
Significant efforts have been made to synthesize aerothionin and understand its chemical structure. Nishiyama and Yamamura (1985) successfully synthesized (±)-aerothionin using phenolic oxidation, which was crucial for understanding its stereostructure (Nishiyama & Yamamura, 1985). Forrester, Thomson, and Woo (1978) also synthesized cis-cis-aerothionin, contributing to the understanding of its molecular structure (Forrester, Thomson & Woo, 1978).
Cytotoxic and Antimicrobial Properties
Aerothionin has shown potent cytotoxic activity against various cancer cell lines, including HeLa cells. A study by Shaala et al. (2015) found that aerothionin exhibited significant cytotoxicity, highlighting its potential in cancer therapy (Shaala, Youssef, Badr, Sulaiman & Khedr, 2015). Additionally, Walker, Thompson, and Faulkner (1985) observed that aerothionin is exuded by the sponge Aplysina fistularis, potentially serving as a defense mechanism against fouling organisms and tissue damage by mobile animals (Walker, Thompson & Faulkner, 1985).
Bioactive Secondary Metabolites
Aerothionin is one of the bioactive secondary metabolites identified in various marine sponges. Venkateswarlu, Rao, and Venkatesham (1998) isolated aerothionin from the sponge Psammaplysilla purpurea, among other compounds, indicating the chemical diversity and biological activity of these metabolites (Venkateswarlu, Rao & Venkatesham, 1998).
properties
Product Name |
Aerothionin |
---|---|
Molecular Formula |
C24H26Br4N4O8 |
Molecular Weight |
818.1 g/mol |
IUPAC Name |
(5S,6R)-7,9-dibromo-N-[4-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19-,20-,23+,24+/m0/s1 |
InChI Key |
BJWQSQOWGBUSFC-UWXQAFAOSA-N |
Isomeric SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C([C@@H]4O)Br)OC)Br)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
synonyms |
aerothionin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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